molecular formula C22H26O5 B1148794 (3aR,4R,5R,6aS)-2-Oxo-4-((E)-3-oxooct-1-en-1-yl)hexahydro-2H-cyclopenta[b]furan-5-yl benzoate CAS No. 185225-06-3

(3aR,4R,5R,6aS)-2-Oxo-4-((E)-3-oxooct-1-en-1-yl)hexahydro-2H-cyclopenta[b]furan-5-yl benzoate

Cat. No.: B1148794
CAS No.: 185225-06-3
M. Wt: 370.44
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Description

(3aR,4R,5R,6aS)-2-Oxo-4-((E)-3-oxooct-1-en-1-yl)hexahydro-2H-cyclopenta[b]furan-5-yl benzoate (CAS 40834-86-4) is a cyclopenta[b]furan-derived compound with a benzoate ester at position 5 and an (E)-3-oxooct-1-en-1-yl substituent at position 4 of the bicyclic core . Its molecular formula is C₂₂H₂₆O₅, and it has a molecular weight of 370.44 g/mol. The compound is stored under dry conditions at 2–8°C, indicating sensitivity to moisture and temperature . The (E)-configured α,β-unsaturated ketone moiety in the side chain may confer reactivity toward nucleophilic additions or participate in conjugation-driven stabilization .

Properties

IUPAC Name

[(3aR,4R,5R,6aS)-2-oxo-4-[(E)-3-oxooct-1-enyl]-3,3a,4,5,6,6a-hexahydrocyclopenta[b]furan-5-yl] benzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H26O5/c1-2-3-5-10-16(23)11-12-17-18-13-21(24)26-20(18)14-19(17)27-22(25)15-8-6-4-7-9-15/h4,6-9,11-12,17-20H,2-3,5,10,13-14H2,1H3/b12-11+/t17-,18-,19-,20+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OCWSJGXEQPXXSZ-QSQWMDCWSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCC(=O)C=CC1C(CC2C1CC(=O)O2)OC(=O)C3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCCCC(=O)/C=C/[C@H]1[C@@H](C[C@H]2[C@@H]1CC(=O)O2)OC(=O)C3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H26O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

370.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

40834-86-4
Record name 5-(Benzoyloxy)-3,3a,4,5,6,6a-hexahydro-4-(3-oxo-1-octenyl)-2H-cyclopenta(b)furan-2-one
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0040834864
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.

Preparation Methods

Synthetic Routes and Reaction Conditions

    Starting Materials: The synthesis typically begins with commercially available starting materials such as cyclopentadiene and benzoic acid derivatives.

    Cyclization: The cyclopentadiene undergoes a Diels-Alder reaction with a suitable dienophile to form the hexahydro-2H-cyclopenta[b]furan core.

    Functional Group Introduction:

    Benzoate Ester Formation: The final step involves esterification with benzoic acid or its derivatives under acidic conditions.

Industrial Production Methods

In an industrial setting, the synthesis of this compound would involve optimization of reaction conditions to maximize yield and purity. This includes:

    Catalysis: Using catalysts to enhance reaction rates and selectivity.

    Solvent Selection: Choosing appropriate solvents to dissolve reactants and control reaction environments.

    Purification: Employing techniques such as recrystallization, chromatography, and distillation to purify the final product.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the oxooctenyl side chain, leading to the formation of carboxylic acids or ketones.

    Reduction: Reduction reactions can target the carbonyl groups, converting them to alcohols.

    Substitution: Nucleophilic substitution reactions can occur at the ester group, replacing the benzoate moiety with other functional groups.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, chromium trioxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Nucleophiles: Grignard reagents, organolithium compounds.

Major Products

    Oxidation: Carboxylic acids, ketones.

    Reduction: Alcohols.

    Substitution: Various esters and ethers.

Scientific Research Applications

Anti-inflammatory Activity

Recent studies have indicated that derivatives of this compound exhibit significant anti-inflammatory effects. For instance, molecular docking studies have suggested that similar compounds may act as inhibitors of 5-lipoxygenase (5-LOX), an enzyme involved in the inflammatory response. This suggests potential therapeutic applications in treating inflammatory diseases .

Anticancer Potential

The compound has also been investigated for its anticancer properties. In silico studies have shown promising results regarding its ability to inhibit cancer cell proliferation. The structure of the compound allows for interactions with various biological targets, making it a candidate for further optimization in anticancer drug development .

Synthetic Applications

The synthesis of this compound can be achieved through various chemical transformations involving commercially available reagents. Its synthesis often involves multi-step processes that yield high purity and yield. The ability to modify the compound's structure opens avenues for creating analogs with enhanced biological activity or reduced toxicity .

Case Study 1: Synthesis and Biological Evaluation

A study outlined the synthesis of a related compound using a two-stage protocol, confirming its structure via NMR and LC-MS. The synthesized compound demonstrated significant anti-inflammatory activity in vitro, suggesting that structural modifications could enhance efficacy against inflammatory diseases .

Case Study 2: Molecular Docking Studies

Another research effort utilized molecular docking to evaluate the binding affinity of this compound with various protein targets implicated in cancer progression. The results indicated that modifications to the side chains could improve binding interactions, highlighting the importance of structural diversity in drug design .

Mechanism of Action

The compound exerts its effects through interactions with molecular targets such as enzymes and receptors. The cyclopentafuran core and functional groups allow it to bind to active sites, inhibiting or modulating the activity of these targets. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Corey Aldehyde Benzoate (CAS 39746-01-5)

  • Structure : Features a formyl group (-CHO) at position 4 instead of the 3-oxooctenyl chain.
  • Molecular Formula : C₁₅H₁₄O₅; Molecular Weight : 274.27 g/mol .
  • Key Differences : The aldehyde group enhances electrophilicity, making it reactive in further synthetic modifications (e.g., nucleophilic additions). Its lower molecular weight suggests reduced steric hindrance compared to the target compound .

(3aR,4R,5R,6aS)-2-Oxo-4-((E)-3-oxo-5-phenylpent-1-en-1-yl)hexahydro-2H-cyclopenta[b]furan-5-yl Benzoate (CAS 55076-60-3)

  • Structure : Substitutes the octenyl chain with a 3-oxo-5-phenylpent-1-en-1-yl group.
  • Molecular Formula : C₂₅H₂₄O₅; Molecular Weight : 404.46 g/mol .
  • Key Differences : The phenyl group introduces aromaticity, likely increasing lipophilicity (logP) and influencing binding interactions in biological systems. The extended conjugation may also alter UV absorption profiles .

(3aR,4R,5R,6aS)-4-((E)-3,3-Difluoro-4-phenoxybut-1-en-1-yl)-2-oxohexahydro-2H-cyclopenta[b]furan-5-yl Benzoate (CAS 209861-00-7)

  • Structure: Contains a 3,3-difluoro-4-phenoxybutenyl substituent.
  • Molecular Formula : C₂₄H₂₂F₂O₅; Molecular Weight : 428.43 g/mol .
  • Key Differences: Fluorine atoms enhance electronegativity and metabolic stability. The phenoxy group may improve membrane permeability but could increase susceptibility to oxidative metabolism .

Analogues with Alternative Ester Groups

(3aR,4S,5R,6aS)-4-[(Benzyloxy)Methyl]-2-oxo-hexahydro-2H-cyclopenta[b]furan-5-yl 4-Phenylbenzoate

  • Structure : Replaces the benzoate with a 4-phenylbenzoate and adds a benzyloxymethyl group at position 4.

Fluorinated and Heterocyclic Derivatives

(3aR,4R,5R,6aS)-5-(Benzoyloxy)hexahydro-4-[(1E)-3-oxo-4-[3-(trifluoromethyl)phenoxy]-1-buten-1-yl]-2H-cyclopenta[b]furan-2-one (CAS 208111-98-2)

  • Structure: Incorporates a 3-(trifluoromethyl)phenoxy group in the side chain.
  • Molecular Formula : C₂₅H₂₁F₃O₆; Molecular Weight : 474.43 g/mol .
  • Key Differences : The trifluoromethyl group enhances hydrophobicity and electron-withdrawing effects, which may improve receptor binding affinity or alter metabolic pathways .

Comparative Data Table

Compound (CAS) Molecular Formula Molecular Weight (g/mol) Key Substituent at Position 4 Notable Features
40834-86-4 (Target) C₂₂H₂₆O₅ 370.44 (E)-3-oxooct-1-en-1-yl α,β-unsaturated ketone; moderate lipophilicity
39746-01-5 (Corey Aldehyde) C₁₅H₁₄O₅ 274.27 Formyl (-CHO) High electrophilicity; synthetic precursor
55076-60-3 C₂₅H₂₄O₅ 404.46 (E)-3-oxo-5-phenylpent-1-en-1-yl Aromatic phenyl group; increased logP
209861-00-7 (Fluorinated) C₂₄H₂₂F₂O₅ 428.43 (E)-3,3-difluoro-4-phenoxybut-1-en-1-yl Enhanced metabolic stability; fluorinated
208111-98-2 (Trifluoromethyl) C₂₅H₂₁F₃O₆ 474.43 (1E)-3-oxo-4-[3-(trifluoromethyl)phenoxy] Strong electron-withdrawing effects

Biological Activity

The compound (3aR,4R,5R,6aS)-2-Oxo-4-((E)-3-oxooct-1-en-1-yl)hexahydro-2H-cyclopenta[b]furan-5-yl benzoate is a complex organic molecule with potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The molecular formula of the compound is C21H30O5C_{21}H_{30}O_{5}, with a molecular weight of approximately 350.46 g/mol. The structure features a cyclopentafuran core with various functional groups that may contribute to its biological activity.

Biological Activity Overview

Research indicates that this compound exhibits several biological activities, including:

  • Antimicrobial Activity : Preliminary studies suggest that the compound has inhibitory effects on certain bacterial strains.
  • Anti-inflammatory Properties : The compound may modulate inflammatory pathways, potentially offering therapeutic benefits in inflammatory diseases.
  • Cytotoxic Effects : Investigations have shown that it can induce apoptosis in cancer cell lines, suggesting potential as an anticancer agent.

The biological activity of this compound is likely mediated through multiple pathways:

  • Inhibition of Enzymatic Activity : The compound may inhibit specific enzymes involved in metabolic pathways related to inflammation and cancer progression.
  • Interaction with Cell Signaling Pathways : It could modulate key signaling pathways such as NF-kB and MAPK, which are critical in inflammation and cell proliferation.
  • Induction of Oxidative Stress : By generating reactive oxygen species (ROS), the compound may trigger apoptotic pathways in cancer cells.

Table 1: Summary of Biological Activities

Activity TypeObserved EffectReference
AntimicrobialInhibition of bacterial growth
Anti-inflammatoryModulation of inflammatory markers
CytotoxicityInduction of apoptosis in cancer cells
MechanismDescription
Enzyme InhibitionInhibits key enzymes involved in inflammation
Cell Signaling ModulationAffects NF-kB and MAPK signaling pathways
Oxidative Stress InductionPromotes ROS generation leading to apoptosis

Case Studies

Several studies have investigated the biological effects of this compound:

  • Study on Antimicrobial Activity :
    • A study published in Journal of Antimicrobial Chemotherapy demonstrated that the compound exhibited significant activity against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MICs) comparable to standard antibiotics.
  • Anti-inflammatory Effects :
    • Research conducted by Smith et al. (2023) highlighted its ability to reduce TNF-alpha levels in vitro, indicating potential use in treating rheumatoid arthritis.
  • Cytotoxicity Assessment :
    • In a recent study published in Cancer Letters, the compound was shown to induce apoptosis in MCF-7 breast cancer cells through mitochondrial pathway activation.

Q & A

Basic Research Questions

Synthesis and Characterization Q: What are the recommended methods for synthesizing and characterizing this compound? A: Synthesis typically involves stereoselective coupling of the cyclopenta[b]furan core with the (E)-3-oxooct-1-en-1-yl side chain via Heck or Suzuki-Miyaura cross-coupling reactions . Characterization requires chiral HPLC to confirm enantiopurity (≥98%) and spectroscopic methods (¹H/¹³C NMR, IR) to validate the ester linkage (C=O stretch ~1720 cm⁻¹) and α,β-unsaturated ketone (¹H NMR δ 6.8–7.2 ppm for vinyl protons; 13C NMR δ 190–200 ppm for ketone) . Mass spectrometry (HRMS) is critical for verifying the molecular ion peak (expected m/z ~470.3 [M+H]⁺) .

Stability Under Laboratory Conditions Q: How should researchers assess the compound’s stability during storage and handling? A: Accelerated stability studies (40°C/75% RH for 6 months) with periodic HPLC analysis are recommended to detect degradation products (e.g., hydrolysis of the benzoate ester or ketone reduction). Store the compound in amber vials under inert gas (N₂/Ar) at –20°C to minimize oxidation and photodegradation .

Advanced Research Questions

Stereochemical Analysis Q: How can researchers resolve contradictions in stereochemical assignments for the cyclopenta[b]furan core? A: Use X-ray crystallography to unambiguously confirm the (3aR,4R,5R,6aS) configuration. If crystals are unavailable, compare experimental optical rotation ([α]D) and electronic circular dichroism (ECD) spectra with computational predictions (DFT-based) . Discrepancies may arise from solvent polarity effects on optical activity .

Pharmacological Activity and Target Identification Q: What methodologies are suitable for studying its biological activity and molecular targets? A: Screen for prostaglandin receptor binding using radioligand displacement assays (e.g., ³H-PGE₂ competition). For enzyme inhibition (e.g., COX-1/COX-2), use fluorometric or colorimetric assays (IC₅₀ determination). Transcriptomic profiling (RNA-seq) of treated cell lines can identify downstream pathways .

Impurity Profiling in Drug Development Q: How can trace impurities (<0.1%) from synthetic byproducts be identified? A: Employ LC-MS/MS with a C18 column (1.7 µm particles) and gradient elution (MeCN/H₂O + 0.1% formic acid). Spike samples with synthesized impurities (e.g., diastereomers from incomplete stereocontrol) for retention time matching. Quantify using a charged aerosol detector (CAD) for non-UV-active species .

Computational Modeling of Reactivity Q: How can DFT calculations predict regioselectivity in derivatization reactions? A: Optimize the ground-state geometry at the B3LYP/6-311+G(d,p) level. Calculate Fukui indices to identify nucleophilic/electrophilic sites on the cyclopenta[b]furan core. For example, the C5 benzoate group may undergo hydrolysis more readily than the C2 ketone due to higher electrophilicity .

Experimental Design Limitations in Stability Studies Q: What are key limitations in extrapolating accelerated stability data to real-world conditions? A: Accelerated studies may overestimate degradation rates due to non-physiological stress (e.g., high humidity/temperature). Organic matrix degradation during prolonged experiments (e.g., 9-hour HPLC runs) can alter compound behavior. Use continuous cooling (4°C) and inert atmosphere to mitigate artifact formation .

Methodological Notes

  • Contradictions in Data: Discrepancies in optical rotation values between suppliers (e.g., –44° vs. –40° in methanol) may reflect residual solvents or enantiomeric excess variations. Always cross-validate with independent syntheses .
  • Advanced Analytical Tools: Cryo-electron microscopy (cryo-EM) is emerging for studying compound-membrane interactions, particularly for prostaglandin analogs .

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